(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol
Overview
Description
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol is a chemical compound with the molecular formula C10H10N4O and a molecular weight of 202.22 g/mol . It is known for its applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol typically involves the reaction of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol . The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to a primary alcohol.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzaldehyde or 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid.
Reduction: Different alcohol derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
- 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine
- 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol
Uniqueness
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its primary alcohol group allows for selective functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol (CAS No. 1380500-87-7) is a compound characterized by its unique tetrazine moiety, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₀N₄O
- Molecular Weight : 202.21 g/mol
- Appearance : Light red to purple powder or crystal
- Purity : Typically >98% as determined by HPLC and qNMR
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. The tetrazine ring is known for its ability to participate in bioorthogonal reactions, making it a valuable scaffold in medicinal chemistry for drug development.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves interference with mitotic processes and induction of apoptosis in cancer cells.
- A study highlighted its efficacy against centrosome-amplified human cancer cells by promoting multipolar spindle formation, leading to aberrant cell division and cell death .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on various cancer cell lines. The compound was found to reduce viability in HeLa and A549 cells with IC50 values of approximately 13 µM. The study concluded that the compound's ability to induce multipolarity in mitotic spindles was a key factor in its anticancer activity .
Case Study 2: Antimicrobial Activity
In another research effort focusing on antimicrobial properties, this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentration (MIC) values were determined to be around 62.5 µg/mL for certain strains .
Data Summary Table
Properties
IUPAC Name |
[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7-11-13-10(14-12-7)9-4-2-8(6-15)3-5-9/h2-5,15H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDALLWYCNNVAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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